molecular formula C23H29NO3S B3267253 N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 445473-41-6

N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B3267253
CAS No.: 445473-41-6
M. Wt: 399.5 g/mol
InChI Key: XSCGRRQEXIQVIO-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a rigid adamantane scaffold linked via a methyl group to a naphthalene ring substituted with an ethoxy group at the 4-position. The adamantane moiety is known to enhance metabolic stability and bioavailability due to its lipophilic and bulky nature, while the ethoxynaphthalene group may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-2-27-21-7-8-22(20-6-4-3-5-19(20)21)28(25,26)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,24H,2,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCGRRQEXIQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the reaction of 1-bromoadamantane with a suitable naphthalene derivative under specific conditions. The reaction is often catalyzed by transition metal complexes, such as manganese salts, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method allows for the rapid synthesis of the compound with minimal by-products, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Molecular docking studies have suggested that the compound may bind to enzyme active sites, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Hypoglycemic Activity

Adamantane-Isothiourea Hybrids ():
Compounds such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (e.g., 7a–e ) and piperazine derivatives (8a–e ) share the adamantane core but differ in their functional groups. These hybrids exhibit:

  • Broad-spectrum antimicrobial activity : Compounds 7b, 7d, 7e showed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans due to their isothiourea groups, which may disrupt microbial membranes .
  • Hypoglycemic effects : 7a, 8ab, 8b reduced serum glucose levels in diabetic rats, comparable to gliclazide. The adamantane-carbothioimidate linkage likely enhances target engagement with insulin-secretion pathways .

Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting different mechanisms compared to carbothioimidates.

Sulfonamide Derivatives with Adamantane ()

N-(Adamantan-1-yl)carbamoyl Sulfonamides (4e–4l):
These derivatives feature a carbamoyl bridge between adamantane and substituted benzenesulfonamides. Key variations include:

  • Substituents: Methoxy (4e), trifluoromethoxy (4f–4h), cyano (4i), and halogens (4j–4k) on the benzene ring.
  • Synthesis Yields : Ranged from 53% (4i) to 67% (4f), influenced by steric and electronic effects of substituents .

Antioxidant Sulfonamides (): Compound 2b (N-((adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide) demonstrated antioxidant activity, attributed to the dimethylamino group’s electron-donating properties and naphthalene’s aromatic stacking .

Comparison :

  • The target compound’s 4-ethoxynaphthalene-1-sulfonamide differs from 4e–4l in ring system (naphthalene vs. benzene) and substituent position (1-sulfonamide vs. 2-sulfonamide in 2b). The ethoxy group may enhance lipophilicity compared to polar substituents like cyano or methoxy.
  • Antioxidant activity in 2b suggests the naphthalene-sulfonamide scaffold is pharmacologically versatile, but the target’s ethoxy group might reduce radical-scavenging efficiency compared to dimethylamino.

Adamantane-Indole/Indazole Carboxamides ()

Compounds like N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide bind to CB1 receptors, with binding affinity modulated by alkyl chain length and fluorination. The adamantane group likely contributes to receptor anchoring via hydrophobic interactions .

Comparison: Replacing carboxamide with sulfonamide (as in the target compound) could alter hydrogen-bonding patterns and receptor selectivity.

Data Tables

Table 2: Adamantane Hybrids with Varied Pharmacophores

Hybrid Type Example Compounds Pharmacological Profile Key Structural Difference from Target
Isothiourea () 7b, 8ab Antimicrobial, hypoglycemic Carbothioimidate vs. sulfonamide
Carboxamide () Indazole/Indole derivatives CB1 receptor binding Carboxamide vs. sulfonamide
Sulfonamide () 4e–4l Enzyme inhibition (predicted) Benzene vs. naphthalene ring

Biological Activity

N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that integrates the structural features of adamantane and naphthalene derivatives. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : The compound features a sulfonamide group attached to an ethoxynaphthalene moiety and an adamantane structure, which enhances its stability and biological interactions.
  • Molecular Formula : C23_{23}H29_{29}NO3_3S
  • Molecular Weight : 399.55 g/mol
  • CAS Number : 445473-41-6

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Adamantane and Naphthalene Derivatives :
    • The reaction often starts with 1-bromoadamantane and a suitable naphthalene derivative.
    • Transition metal catalysts, such as manganese salts, are commonly employed to facilitate the reaction.
  • Microwave-Assisted Synthesis :
    • Recent studies suggest that microwave irradiation can significantly enhance yield and reduce reaction time compared to conventional methods.

The biological activity of this compound is largely attributed to its structural characteristics:

  • Cell Membrane Penetration : The adamantane moiety allows for better penetration through cell membranes.
  • Protein Interaction : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Molecular docking studies indicate that the compound may bind to enzyme active sites, disrupting their function .

Antiviral Activity

Research has indicated that compounds with similar structural features exhibit antiviral properties, particularly against viruses like Dengue virus (DENV). For instance:

  • A related compound, N-(adamantan-1-yl)-4-sulfamoylbenzamide, demonstrated significant anti-DENV activity by inhibiting the DENV2 protease at later stages of the virus life cycle .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotes
N-(adamantan-1-yl)-4-sulfamoylbenzamideAdamantane + SulfonamideAnti-DENVEffective against DENV2 protease
AmantadineAdamantaneAntiviral (Influenza)Known for early-stage viral inhibition
Adamantane-functionalized phthalimidesAdamantane + Aromatic SystemsPotential in drug discoverySynergistic effects observed

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Dengue Virus Inhibition :
    • A study synthesized dual-action hybrids combining amantadine and benzsulfonamide derivatives. The results indicated that compounds with dual adamantane substitutions had enhanced antiviral activity compared to those without .
  • Antimicrobial Studies :
    • While specific data on this compound is scarce, similar sulfonamide derivatives have shown promising results against various pathogens in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide
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N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide

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